Cas no 96-21-9 (1,3-Dibromo-2-propanol)

1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol
96-21-9
C3H6Br2O
217.887139797211
MFCD00000216
34842
7287

1,3-Dibromo-2-propanol Properties

Names and Identifiers

    • 1,3-Dibromopropan-2-ol
    • 1,3-Dibromo-2-hydroxypropane
    • 1,3-dibromo-2-propano
    • 1,3-Dibromo-isopropylalcohol
    • 1,3-Dibromopropanol
    • 1,3-Dibromopropylalcohol
    • 2-Hydroxy-1,3-dibromopropane
    • alpha,gamma-Dibromohydrin
    • alpha-Dibromohydrin
    • 1,3-Dibromo-2-propanol
    • 1,3-Dibromo-2-propanol (stabilized with Copper chip)
    • 1.3-Dibromo-2-propanol
    • α,α'-Dibromohydrin (stabilized with Copper chip)
    • Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
    • 1,3-Dibromohydrin
    • Glycerol 1,3-dibromohydrin
    • Glycerol a,g-dibromohydrin
    • NSC 636
    • a,g-Dibromohydrin
    • a-Dibromohydrin
    • 2-Propanol, 1,3-dibromo-
    • .alpha.-Dibromohydrin
    • Glycerol alpha,gamma-dibromohydrin
    • Glycerol-alpha,gamma-dibromohydrine
    • Glycerol alpha,gamma-dibromohydrine
    • 1,3-dibromo-propan-2-ol
    • 4L2X3X1FPT
    • .alpha.,.gamma.-Dibromohydrin
    • KIHQZLPHVZKELA-UHFFFAOYSA-N
    • Glycerol .alpha.,.gamma
    • 1,3-Dibromo-2-propanol (ACI)
    • Glycerol α,γ-dibromohydrin
    • α,γ-Dibromohydrin
    • α-Dibromohydrin
    • 1,3-Dibromo-2-propanol,95%
    • UNII-4L2X3X1FPT
    • Glycerol .alpha.,.gamma.-dibromohydrin
    • Glycerol .alpha.,.gamma.-dibromohydrine
    • DTXSID8059130
    • 4-01-00-01496 (Beilstein Handbook Reference)
    • NSC-636
    • 1,3-dibromo-2-propylalcohol
    • EN300-120032
    • Q27893167
    • methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
    • DIBROMO-2-PROPANOL, 1,3-
    • AKOS016010338
    • NSC636
    • 96-21-9
    • alpha,alpha'-Dibromohydrin
    • SCHEMBL39040
    • SY012889
    • NS00040476
    • DTXCID9048980
    • MFCD00000216
    • EINECS 202-489-8
    • DB-057629
    • CS-W014808
    • 1,3-DIBROMO-2-HYDROXYPROPANE
    • Glycerol alpha,alpha'-Dibromohydrin
    • 1,3-Dibromo-2-propanol, technical grade, 95%
    • D0187
    • BRN 1732074
    • 2-Propanol,3-dibromo-
    • 1,3-DBP
    • STR07916
    • WLN: E1YQ1E
    • +Expand
    • MFCD00000216
    • KIHQZLPHVZKELA-UHFFFAOYSA-N
    • 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
    • BrCC(CBr)O
    • 1732074

Computed Properties

  • 215.87900
  • 1
  • 1
  • 2
  • 215.87854
  • 6
  • 28
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 1.13710
  • 20.23000
  • n20/D 1.552(lit.)
  • dissolution
  • 82-83 °C/7 mmHg(lit.)
  • Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
  • 2691
  • Colorless oily liquid with special odor.
  • Soluble in alcohol and ether, insoluble in water.
  • Sensitive to heat and light
  • 2.136 g/mL at 25 °C(lit.)

1,3-Dibromo-2-propanol Security Information

1,3-Dibromo-2-propanol Customs Data

  • 2905590090
  • China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,3-Dibromo-2-propanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003DZO-25g
1,3-Dibromopropan-2-ol
96-21-9 95%
25g
$135.00 2024-04-19
A2B Chem LLC
AB57300-25g
1,3-Dibromopropan-2-ol
96-21-9 97%
25g
$86.00 2024-07-18
Aaron
AR003E80-1g
1,3-Dibromopropan-2-ol
96-21-9 95%
1g
$5.00 2024-07-18
abcr
AB135180-25 ml
1,3-Dibromo-2-propanol, 95%; .
96-21-9 95%
25 ml
€124.90 2024-04-15
Ambeed
A834409-1g
1,3-Dibromopropan-2-ol
96-21-9 98% (stabilized with Copper chip)
1g
$7.0
Apollo Scientific
OR1061-1g
1,3-Dibromopropan-2-ol
96-21-9
1g
£20.00 2023-09-02
Chemenu
CM115967-100g
1,3-Dibromo-2-propanol
96-21-9 95%
100g
$204 2024-07-18
Enamine
EN300-120032-0.05g
1,3-dibromopropan-2-ol
96-21-9 95%
0.05g
$19.0 2023-06-08
eNovation Chemicals LLC
D105387-25g
1,3-DIBROMO-2-PROPANOL
96-21-9 97%
25g
$247 2022-06-03
Oakwood
242654-1g
1,3-Dibromopropan-2-ol
96-21-9 97%
1g
$19.00 2024-07-19

1,3-Dibromo-2-propanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  12 h, rt
Reference
Film thickness and insensitive electron transport layer materials for organic solar cells
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 50 psi, rt
Reference
Synthesis of cationic cardiolipin analogs
Kasireddy, Krishnudu; Ali, Shoukath M.; Ahmad, Moghis U.; Choudhury, Sreeti; Chien, Pei-Yu; et al, Bioorganic Chemistry, 2005, 33(5), 345-362

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  15 min, rt; 0.33 h, rt
Reference
A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst
Sharghi, Hashem; Eskandari, Mohammad Mehdi; Ghavami, Raoof, Journal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen bromide ;  rt → 0 °C; 4 h, 0 °C
Reference
Preparation of bruguiesulfurol and its intermediates
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  0 °C; 8 h, 0 °C
1.2 Solvents: Water
Reference
The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors
Chen, Jing; Jiang, Cheng-Shi; Ma, Wen-Quan; Gao, Li-Xin; Gong, Jing-Xu; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
Reference
Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route
Halling, Karen; Thomsen, Ib; Torssell, Kurt B. G., Liebigs Annalen der Chemie, 1989, (10), 985-90

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cuprate(2-), tetrabromo-, dilithium Solvents: Acetonitrile ;  reflux
Reference
Glycidyl tosylate
Bittman, Robert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine ,  Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ;  10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ;  15 min, rt
Reference
Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride
Rosenau, Thomas; Potthast, Antje; Kosma, Paul, Tetrahedron, 2002, 58(49), 9809-9815

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
Reference
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; dos Santos, Priscila F.; da Silva, Sara R. B.; Pereira, Vera Lucia P., Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  18 h, rt
Reference
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
Davis, Owen A.; Bull, James A., Angewandte Chemie, 2014, 53(51), 14230-14234

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ;  15 min, rt; 2.5 h, rt
Reference
Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromine
Sharghi, Hashem; Paziraee, Zahra; Niknam, Khodabakhsh, Bulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ;  2.5 h, rt
Reference
Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazine
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Synthesis, 2002, (11), 1519-1522

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
A new and efficient one-pot preparation of alkyl halides from alcohols
Camps, Francisco; Gasol, Vicens; Guerrero, Angel, Synthesis, 1987, (5), 511-12

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Thiourea Solvents: Acetonitrile ;  rt
1.2 Reagents: Bromine Solvents: Acetonitrile ;  0.8 h, rt
Reference
Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea
Sharghi, Hashem; Eskandari, Mohammad Mehdi, Tetrahedron, 2003, 59(43), 8509-8514

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phosphorus ,  Bromine
Reference
Glycerol α,γ-dibromohydrin
Braun, Geza, Organic Syntheses, 1934, , 42-4

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

Synthetic Circuit 17

Reaction Conditions
Reference
Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrins
Bartnicki, E. W.; Castro, C. E., Biochemistry, 1969, 8(12), 4677-80

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium bromide ;  3 d, 50 °C
Reference
Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions
dos Santos, Priscila Faustino; da Silva, Sara Raposo Benfica; da Silva, Fernanda Priscila Nascimento Rodrigues; Costa, Jeronimo da Silva; Inada, Jane Sayuri; et al, Green Chemistry Letters and Reviews, 2019, 12(4), 389-394

1,3-Dibromo-2-propanol Raw materials

1,3-Dibromo-2-propanol Preparation Products

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